molecular formula C13H20N4OS B6519859 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933239-32-8

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Cat. No.: B6519859
CAS No.: 933239-32-8
M. Wt: 280.39 g/mol
InChI Key: UVPFWJCKEJKCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair pathways, making it a promising target for anticancer therapies . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .

Mode of Action

This compound interacts with its targets (PARP-1 and EGFR) by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This leads to the accumulation of DNA damage in cancer cells, triggering apoptosis (programmed cell death) . By inhibiting EGFR, the compound also affects the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of a cyclohexyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . Specifically, it upregulates the expression of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the expression of the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal under refluxing conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired triazolothiadiazine derivative in moderate to good yields. The reaction conditions are crucial for the successful formation of the compound, with temperature and solvent choice playing significant roles.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural feature may contribute to its distinct pharmacological profile and enhanced activity compared to other similar compounds.

Properties

IUPAC Name

3-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h10H,1-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFWJCKEJKCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.